Geninthiocin

Overview

Description

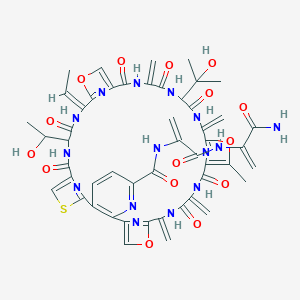

Geninthiocin is a thiopeptide antibiotic characterized by a 35-membered macrocyclic core moiety. It is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae . Thiopeptides like this compound are ribosomally synthesized and post-translationally modified peptides, widely distributed in various genera such as Streptomyces, Nocardia, and Micrococcus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geninthiocin is typically isolated from soil-derived Streptomyces species using the one strain-many compounds (OSMAC) strategy . The structures and absolute configurations of this compound derivatives are elucidated through extensive spectroscopic analyses and Marfey’s method .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces species under controlled conditions to optimize the yield of the compound. The fermentation process is followed by extraction and purification steps to isolate this compound and its derivatives .

Chemical Reactions Analysis

Types of Reactions: Geninthiocin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various this compound derivatives with modified tail moieties, such as geninthiocins C and D .

Scientific Research Applications

Antimicrobial Activity

Geninthiocin exhibits potent antibacterial properties against a wide range of pathogens. Its efficacy has been demonstrated in several studies, highlighting its potential as a therapeutic agent.

Bacterial Inhibition

- Target Organisms : this compound has shown strong activity against Gram-positive bacteria, including:

- Staphylococcus aureus

- Bacillus subtilis

- Mycobacterium smegmatis

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to cell death. Its structural characteristics include multiple oxazole and thiazole units that contribute to its bioactivity .

Fungal Activity

- This compound also demonstrates antifungal properties, particularly against Candida albicans and other pathogenic fungi. In bioassays, it has been shown to inhibit fungal growth effectively .

Anticancer Properties

Recent research indicates that this compound possesses anticancer activity, making it a candidate for cancer treatment.

Cytotoxicity Studies

- This compound has been evaluated for its cytotoxic effects on various cancer cell lines, including:

- A549 (human lung carcinoma)

- MCF7 (breast cancer)

- IC50 Values : In vitro studies reported an IC50 value of approximately 6 nM against A549 cells, indicating high potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound.

| Compound | Structure | Activity |

|---|---|---|

| This compound | Contains oxazole and thiazole units | Strong antibacterial and antifungal activity |

| Val-geninthiocin | Structural analog with slight modifications | Comparable activity with variations in potency |

| Ala-geninthiocin | New derivative with enhanced spectrum | Exhibits broad-spectrum activity against multiple pathogens |

Bioassay-Guided Screening

A study conducted on Streptomyces sp. ICN19 led to the isolation of this compound and its derivatives through bioassay-guided screening methods. The extracted compounds were subjected to various purification techniques, including medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (HPLC), which confirmed their structures through NMR and mass spectrometry analyses .

Clinical Relevance

The potential clinical applications of this compound are being explored in preclinical trials focusing on its use as an antibiotic for resistant bacterial infections and as an adjunct therapy in cancer treatment protocols.

Mechanism of Action

Geninthiocin exerts its effects by binding to bacterial ribosomes, thereby inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to the death of the bacterial cells . The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the inhibition of peptide bond formation .

Comparison with Similar Compounds

Thiostrepton: A thiopeptide with a 26-membered macrocyclic core, used as a veterinary antibiotic.

Nosiheptide: Another 26-membered thiopeptide, known for its use as an animal feed additive.

Berninamycin: A 35-membered thiopeptide similar to geninthiocin, with variations in amino acid substitutions.

Uniqueness: this compound is unique due to its specific amino acid substitutions, which confer distinct biological activities compared to other thiopeptides. Its potent activity against Gram-positive bacteria and its antiviral properties make it a valuable compound for further research and development .

Biological Activity

Geninthiocin is a thiopeptide antibiotic produced by certain species of Streptomyces, known for its broad-spectrum antimicrobial and anticancer activities. This article explores the biological activity of this compound, including its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.

Structure and Derivatives

This compound belongs to the class of thiopeptides, characterized by their unique bicyclic structure that includes a thiazole ring. Variants such as Ala-geninthiocin and Val-geninthiocin have been identified, each exhibiting distinct biological activities.

| Compound | Structure Characteristics | Notable Activities |

|---|---|---|

| This compound | Bicyclic thiopeptide with a thiazole ring | Antibacterial, anticancer |

| Ala-geninthiocin | Similar to this compound but with an alanine residue | Strong activity against S. aureus and C. albicans |

| Val-geninthiocin | Contains valine at the C-terminal position | Antibacterial, less potent than this compound |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. In bioassays, it exhibited strong inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some fungi like Candida albicans.

Antimicrobial Efficacy Data

The following table summarizes the inhibition zones (measured in mm) for this compound and its derivatives against selected microorganisms:

| Microorganism | This compound (1) | Val-geninthiocin (2) | Chalcomycin (3) |

|---|---|---|---|

| Bacillus subtilis | 15 mm | 13 mm | 29 mm |

| Staphylococcus aureus | 15 mm | 14 mm | 36 mm |

| Streptomyces viridochromogenes | 14 mm | 11 mm | 37 mm |

| Candida albicans | 11 mm | 11 mm | 11 mm |

| Escherichia coli | No activity | No activity | No activity |

These results indicate that this compound and its derivatives are particularly effective against certain Gram-positive bacteria while showing limited activity against Gram-negative bacteria.

The mechanisms by which this compound exerts its antimicrobial effects involve disrupting bacterial protein synthesis. Thiopeptides like this compound bind to the ribosomal RNA, inhibiting translation processes crucial for bacterial growth and survival.

In addition to antibacterial properties, this compound has shown potential in anticancer applications. It has been reported to inhibit the FoxM1 transcription factor in breast cancer cell lines, suggesting a dual role in both antimicrobial and anticancer activities.

Case Studies and Research Findings

- Anticancer Activity : In studies involving human breast cancer cell lines (MCF7), this compound demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent.

- Comparative Studies : Research comparing this compound with other thiopeptides revealed that while it is effective against specific pathogens, its derivatives might offer enhanced efficacy or reduced toxicity profiles.

- Preclinical Evaluations : Further preclinical evaluations are necessary to fully establish the therapeutic potential of this compound and its derivatives in clinical settings.

Properties

IUPAC Name |

(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUIXQXFKIJDIV-KKMKTNMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H49N15O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1132.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158792-27-9 | |

| Record name | Geninthiocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Geninthiocin a potential treatment option for Methicillin-resistant Staphylococcus aureus (MRSA)?

A1: this compound demonstrates potent activity against MRSA [, ]. While its exact mechanism of action remains under investigation, molecular docking and simulation studies suggest that this compound might target the enzyme Homogentisate 1,2-dioxygenase in MRSA []. Inhibiting this enzyme could disrupt the bacteria's metabolic pathways, ultimately leading to its demise.

Q2: What is the chemical structure of this compound and how has this been elucidated?

A2: this compound belongs to the thiopeptide class of antibiotics, characterized by macrocyclic structures containing thiazole and oxazole rings, along with unusual amino acids [, ]. The structure of this compound was originally determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques [, ].

Q3: Have any structural analogs of this compound been discovered and what do they reveal about structure-activity relationships?

A3: Yes, several this compound analogs, including Val-Geninthiocin, Ala-Geninthiocin, and Geninthiocins B, C, D, E, and F have been isolated from various Streptomyces species [, , , , ]. These analogs often differ in their amino acid composition or side chain modifications. Comparing their antibacterial activities provides valuable insights into the structure-activity relationships of this compound, guiding future efforts to optimize its potency and spectrum of activity.

Q4: What experimental evidence supports the proposed interaction between this compound and its target protein in MRSA?

A4: A recent study employed a combination of Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Nano Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to identify potential target proteins of this compound in MRSA []. While this research highlights a protein with a molecular weight between 46 to 50 kDa as a potential target, further validation using techniques like X-ray crystallography or isothermal titration calorimetry is needed to confirm the direct interaction between this compound and Homogentisate 1,2-dioxygenase.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.